1,1'-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene)
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Overview
Description
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a hexadiyne core linked to two 4-methylbenzene groups via disulfide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) typically involves the coupling of 4-methylbenzenethiol with a hexadiyne derivative under oxidative conditions. Common reagents used in this synthesis include iodine or other oxidizing agents to facilitate the formation of disulfide bonds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques involving batch reactors and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: DTT or TCEP are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its unique structural features. The disulfide bonds may play a role in redox reactions, while the aromatic rings may participate in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate): Similar hexadiyne core but different substituents.
1,6-Bis(4-methoxyphenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: Similar hexadiyne core with different functional groups.
Uniqueness: 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is unique due to the presence of disulfide bonds linking the hexadiyne core to the aromatic rings
Properties
CAS No. |
75368-08-0 |
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Molecular Formula |
C20H18S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-methyl-4-[6-(4-methylphenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene |
InChI |
InChI=1S/C20H18S2/c1-17-7-11-19(12-8-17)21-15-5-3-4-6-16-22-20-13-9-18(2)10-14-20/h7-14H,15-16H2,1-2H3 |
InChI Key |
FOICHVKTBQVRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC#CC#CCSC2=CC=C(C=C2)C |
Origin of Product |
United States |
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